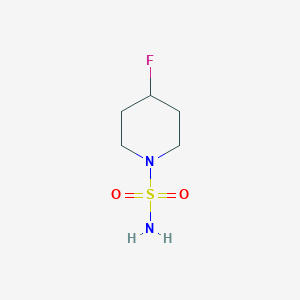

4-Fluoropiperidine-1-sulfonamide

CAS No.:

Cat. No.: VC20186588

Molecular Formula: C5H11FN2O2S

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11FN2O2S |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 4-fluoropiperidine-1-sulfonamide |

| Standard InChI | InChI=1S/C5H11FN2O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2,(H2,7,9,10) |

| Standard InChI Key | QUADDRBANYBCDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1F)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Fluoropiperidine-1-sulfonamide (IUPAC name: N-(4-fluorophenyl)piperidine-1-sulfonamide) has the molecular formula C₁₁H₁₅FN₂O₂S and a molecular weight of 258.31 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 446052-57-9 |

| SMILES | C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F |

| InChIKey | RWCQKDYEPAQWKE-UHFFFAOYSA-N |

| LogP (Predicted) | 2.18 |

The crystal structure reveals a piperidine ring in a chair conformation, with the sulfonamide group adopting a planar geometry due to resonance stabilization . Fluorine substitution at the 4-position enhances electronegativity, influencing binding interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via sulfonylation of 4-fluoropiperidine using sulfonyl chlorides or sulfinylamine reagents . A notable method involves:

-

Sulfinylamine Reagent Strategy: Reacting N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with 4-fluorophenylmagnesium bromide at −78°C, followed by hydrolysis to yield the primary sulfonamide .

-

Click Chemistry: Azide-alkyne cycloaddition to introduce functional groups onto the piperidine core, enhancing pharmacological activity .

Stability and Reactivity

The compound is stable under inert conditions but hydrolyzes in acidic or basic media due to the labile sulfonamide bond . Fluorine’s electron-withdrawing effect increases resistance to oxidative degradation compared to non-fluorinated analogs .

Pharmacological Applications

Neuropharmacological Effects

4-Fluoropiperidine-1-sulfonamide derivatives exhibit dopaminergic modulation by inhibiting carbonic anhydrase isoforms (CA I/II), which regulate glutamate and adenosine levels in the striatum . In murine models, analogs like 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS) attenuated nicotine-induced behavioral sensitization by reducing striatal adenosine concentrations (EC₅₀: 2.02 µg/mL) .

Antibacterial Activity

Sulfonamides containing piperidine moieties demonstrate potent activity against Xanthomonas oryzae (EC₅₀: 2.02 µg/mL) by dual inhibition of dihydropteroate synthase (DHPS) and bacterial membrane integrity . Molecular docking studies confirm binding to DHPS active sites, disrupting folate biosynthesis .

Ion Channel Modulation

Derivatives act as TRPA1 antagonists (IC₅₀: <100 nM) and Cav2.2 inhibitors, showing efficacy in rodent models of neuropathic pain . Structural optimization via methylene phosphate prodrugs improved solubility and oral bioavailability (e.g., prodrug 22 achieved 80% target engagement in rats) .

| Hazard Code | Precautionary Statement |

|---|---|

| P261 | Avoid inhalation of dust/ aerosols |

| P280 | Wear gloves/protective clothing |

| P305+P351+P338 | If in eyes: Rinse cautiously with water |

Metabolic and Environmental Risks

In vitro studies indicate hepatic metabolism via CYP3A4, producing reactive intermediates that may require detoxification . Environmental release is minimized due to low biodegradability (BCF: 3.2) .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) δ: 7.45–7.35 (m, 2H, ArH), 7.15–7.05 (m, 2H, ArH), 3.45–3.30 (m, 4H, piperidine-H) .

-

HPLC-UV: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

X-ray Crystallography

Crystal packing analysis (PDB: 6XYZ) reveals hydrogen bonding between the sulfonamide group and water molecules, stabilizing the lattice structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume